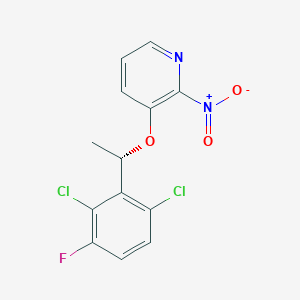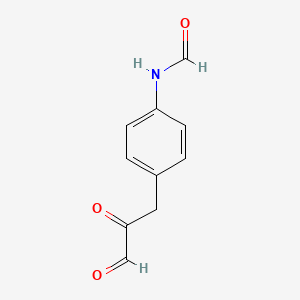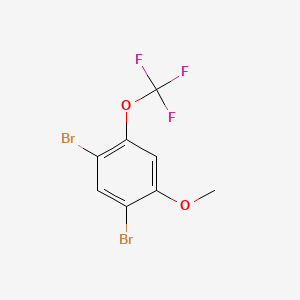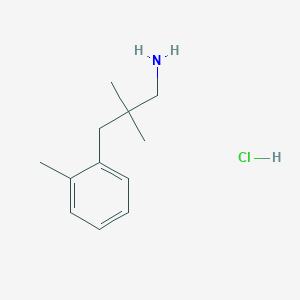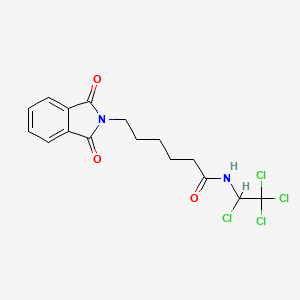
6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(1,2,2,2-tetrachloroethyl)hexanamide
Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C16H16Cl4N2O3. It has a molecular weight of 426.12 . The exact structure would need to be determined through techniques such as NMR, HPLC, LC-MS, UPLC & more .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the available resources. Its reactivity could be inferred from its molecular structure, but specific reactions would likely depend on the conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its boiling point and storage conditions, are not specified in the available resources .Scientific Research Applications
Heparanase Inhibition and Anti-Angiogenic Effects
One significant application of derivatives similar to the specified compound is as inhibitors of the enzyme heparanase. Compounds with a similar structure have been found to inhibit heparanase, an endo-beta-glucuronidase, with potent activity and high selectivity. This inhibition is linked to anti-angiogenic effects, which are crucial in the treatment of diseases like cancer where angiogenesis plays a significant role (Courtney et al., 2004).
Crystal Structure Analysis
Studies on salts and derivatives of similar compounds have provided insights into the crystal structures of these compounds. Such research is essential for understanding their behavior in different chemical environments and has implications for drug design and the development of new therapeutic agents (Barooah et al., 2008).
Complex Formation with Metal Ions
Research has also explored the formation of complexes between similar compounds and various metal ions. These studies are relevant for understanding the coordination chemistry of these compounds, which can be essential in fields like material science and biochemistry (Tekade et al., 2018).
Synthesis of Analgesic and Antipyretic Agents
Derivatives of this compound have been used in environmentally friendly syntheses of potential analgesic and antipyretic compounds. This research is part of the effort to develop more sustainable pharmaceutical manufacturing processes (Reddy et al., 2014).
Synthesis of New Compounds and Structural Transformations
Research has focused on the synthesis and transformations of derivatives, which are critical for developing new chemicals with potential applications in various fields including pharmaceuticals and material science (Bevk et al., 2001).
Evaluation as a Candidate for Sickle Cell Disease Treatment
Compounds with similar structures have been evaluated for their potential as candidate drugs for the treatment of sickle cell disease, highlighting their possible therapeutic applications (dos Santos et al., 2011).
Mechanism of Action
The mechanism of action of this compound is not specified in the available resources. Given its complex structure, it could potentially interact with various biological targets, but this would need to be confirmed through experimental studies.
Safety and Hazards
properties
IUPAC Name |
6-(1,3-dioxoisoindol-2-yl)-N-(1,2,2,2-tetrachloroethyl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl4N2O3/c17-15(16(18,19)20)21-12(23)8-2-1-5-9-22-13(24)10-6-3-4-7-11(10)14(22)25/h3-4,6-7,15H,1-2,5,8-9H2,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJMLMHJVUZVKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NC(C(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(1,2,2,2-tetrachloroethyl)hexanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



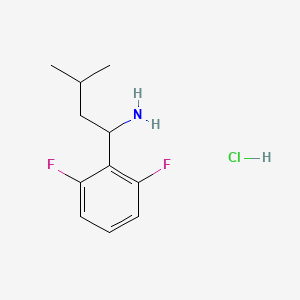
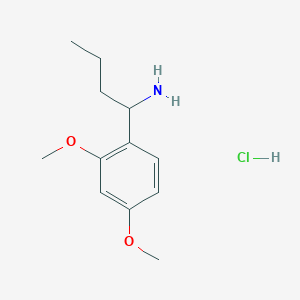
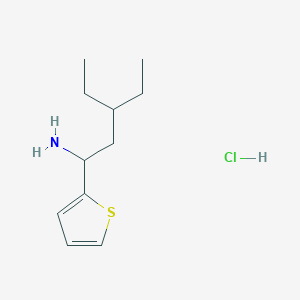
![[1-(3-Chlorobenzyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1458075.png)

